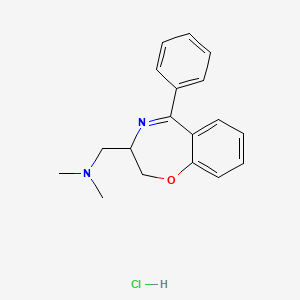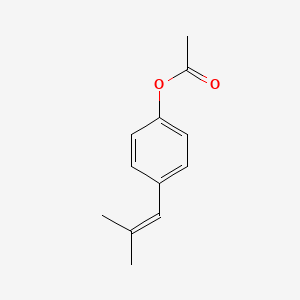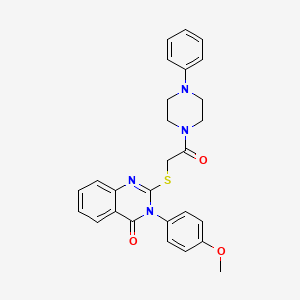
Piperazine, 1-(((3,4-dihydro-3-(4-methoxyphenyl)-4-oxo-2-quinazolinyl)thio)acetyl)-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((3,4-ジヒドロ-3-(4-メトキシフェニル)-4-オキソ-2-キナゾリニル)チオ)アセチル)-4-フェニルピペラジンは、ピペラジン誘導体のクラスに属する複雑な有機化合物です。この化合物は、ピペラジン環、キナゾリノン部分、およびメトキシフェニル基を含む独自の構造によって特徴付けられます。その潜在的な生物学的および化学的特性により、さまざまな科学研究分野で関心を集めています。
準備方法
合成経路と反応条件
1-(((3,4-ジヒドロ-3-(4-メトキシフェニル)-4-オキソ-2-キナゾリニル)チオ)アセチル)-4-フェニルピペラジンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、3,4-ジヒドロ-3-(4-メトキシフェニル)-4-オキソ-2-キナゾリンとチオ酢酸を反応させ、続いて求核置換反応によってピペラジン環を導入するというものです。反応条件は、多くの場合、反応を促進するために、エタノールまたはジメチルスルホキシド(DMSO)などの溶媒と、トリエチルアミンなどの触媒を使用する必要があります。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される場合がありますが、規模が大きくなります。連続フローリアクターと自動合成システムを使用すると、生産プロセスの効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、純粋な形態の化合物を得ます。
化学反応の分析
反応の種類
1-(((3,4-ジヒドロ-3-(4-メトキシフェニル)-4-オキソ-2-キナゾリニル)チオ)アセチル)-4-フェニルピペラジンは、次のようなさまざまな化学反応を起こします。
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用して化合物を酸化することができます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して還元反応を行うことができます。
置換: ピペラジン環を異なる置換基で修飾できる求核置換反応は一般的です。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: DMSOのような有機溶媒中の触媒としてのトリエチルアミン。
主要な生成物
これらの反応から生成される主要な生成物は、使用する特定の試薬と条件によって異なります。たとえば、酸化によりキナゾリノン誘導体が生成される可能性があり、置換反応によりピペラジン環にさまざまな官能基が導入される可能性があります。
科学的研究の応用
1-(((3,4-ジヒドロ-3-(4-メトキシフェニル)-4-オキソ-2-キナゾリニル)チオ)アセチル)-4-フェニルピペラジンは、科学研究でいくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌剤や抗寄生虫剤としての可能性が調査されています。
医学: さまざまな病気の治療における潜在的な治療効果について調べられています。
工業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
1-(((3,4-ジヒドロ-3-(4-メトキシフェニル)-4-オキソ-2-キナゾリニル)チオ)アセチル)-4-フェニルピペラジンの作用機序には、特定の分子標的と経路との相互作用が関与します。この化合物は、特定の酵素や受容体を阻害することにより、生物学的効果をもたらす可能性があります。たとえば、微生物酵素に結合し、その機能を阻害することにより、抗菌活性をもたらす可能性があります。
類似化合物との比較
類似化合物
ピペラジン誘導体: ピペラジン環構造が類似している化合物。
キナゾリノン誘導体: キナゾリノン部分を有する化合物。
メトキシフェニル誘導体: メトキシフェニル基を有する化合物。
独自性
1-(((3,4-ジヒドロ-3-(4-メトキシフェニル)-4-オキソ-2-キナゾリニル)チオ)アセチル)-4-フェニルピペラジンは、ピペラジン環、キナゾリノン部分、およびメトキシフェニル基の組み合わせにより独特です。この独自の構造は、他の類似の化合物とは異なる特定の化学的および生物学的特性を与えています。
特性
CAS番号 |
81262-72-8 |
|---|---|
分子式 |
C27H26N4O3S |
分子量 |
486.6 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C27H26N4O3S/c1-34-22-13-11-21(12-14-22)31-26(33)23-9-5-6-10-24(23)28-27(31)35-19-25(32)30-17-15-29(16-18-30)20-7-3-2-4-8-20/h2-14H,15-19H2,1H3 |
InChIキー |
WOUQNIQPFBRTIB-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




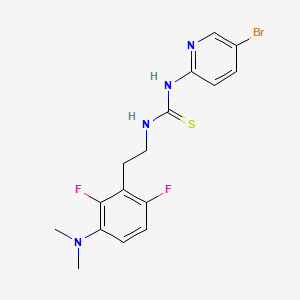

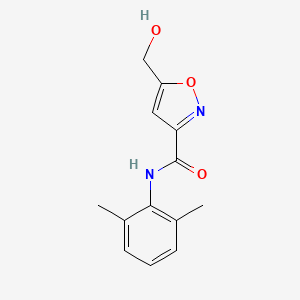
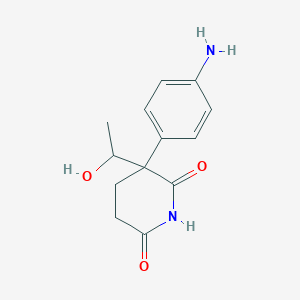
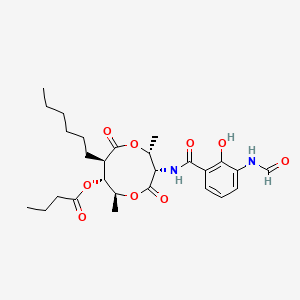
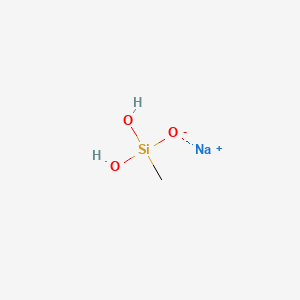
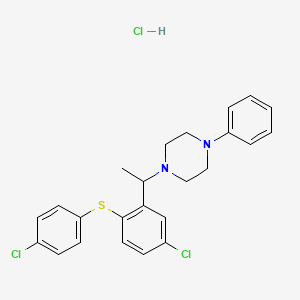

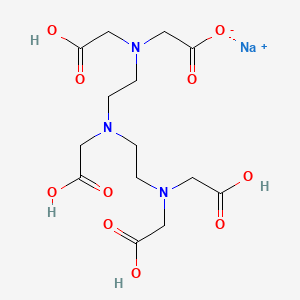
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)
